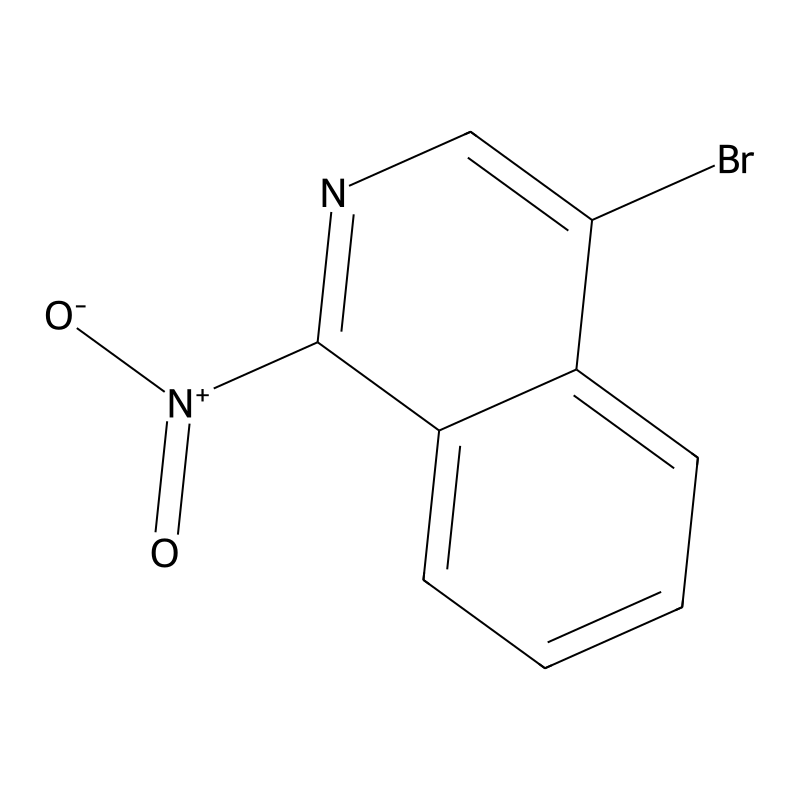4-Bromo-1-nitroisoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Application: 4-Bromo-1-nitroisoquinoline is used in organic synthesis . It’s a compound that can be used as a building block in the synthesis of various organic compounds .
Synthesis of Isoquinolines and Isoquinolinones
Application: 4-Bromo-1-nitroisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
Method of Application: In the study, 2-alkynyl benzyl azides underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
4-Bromo-1-nitroisoquinoline is a chemical compound with the molecular formula and a molecular weight of approximately 227.05 g/mol. It is characterized by the presence of a bromine atom at the fourth position and a nitro group at the first position of the isoquinoline structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties and reactivity patterns.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
- Reduction Reactions: The nitro group can be reduced to an amino group, which may enhance biological activity.
- Oxidation Reactions: The compound can undergo oxidation, potentially converting functional groups into carboxylic acids or other oxidized forms.
Common reagents for these reactions include bases for substitution, catalytic hydrogenation for reduction, and oxidizing agents like potassium permanganate for oxidation .
Research indicates that 4-Bromo-1-nitroisoquinoline exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anticancer agent, with mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth. Additionally, its structural characteristics allow it to interact with biological targets, making it a candidate for further pharmacological studies .
Several synthesis methods have been documented for 4-Bromo-1-nitroisoquinoline:
- Direct Bromination: This method involves the bromination of 5-nitroisoquinolin-1-one using bromine in an appropriate solvent.
- Nitration Followed by Bromination: Starting from isoquinoline derivatives, nitration can be performed first, followed by bromination to yield the desired compound.
- Vilsmeier-Haack Reaction: This method can be utilized to introduce formyl groups after obtaining the bromo-nitro derivative .
4-Bromo-1-nitroisoquinoline has several applications:
- Medicinal Chemistry: Its derivatives are being explored as potential drugs due to their biological activities.
- Fluorescent Probes: The compound's unique structure allows it to be used in fluorescence imaging and as a fluorescent probe in biological assays.
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .
Interaction studies involving 4-Bromo-1-nitroisoquinoline focus on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action, particularly how it affects enzyme activity and cellular processes. Its ability to act as a fluorescent probe also allows researchers to monitor interactions within live cells, providing insights into cellular dynamics and drug efficacy .
Several compounds share structural similarities with 4-Bromo-1-nitroisoquinoline. Here are some notable examples:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 4-Bromo-5-nitroisoquinoline | Lacks the nitro group at position one | More reactive due to additional nitro group |
| 5-Nitroisoquinoline | Lacks the bromine atom | Different reactivity profile |
| 4-Bromoisoquinoline | Lacks the nitro group | Less versatile in substitution reactions |
| 6-Bromo-1-nitroisoquinoline | Bromine at position six instead of four | Alters electronic properties and reactivity |
Uniqueness
The uniqueness of 4-Bromo-1-nitroisoquinoline lies in its combination of both bromine and nitro groups at specific positions on the isoquinoline framework. This configuration enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds, making it a valuable subject for further research .








